molecular formula C49H41N2O4P2PdS- B13385308 NiXantphos Palladacycle Gen. 3

NiXantphos Palladacycle Gen. 3

Cat. No.: B13385308
M. Wt: 922.3 g/mol
InChI Key: UWXQGGFJCNBWEV-UHFFFAOYSA-N
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Description

Historical Development of Palladium-Catalyzed Cross-Coupling Methodologies

The latter half of the 20th century witnessed the emergence of palladium-catalyzed cross-coupling reactions, which have revolutionized the way chemists construct molecules. icmpp.ro These reactions create carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable precision, a task that was previously fraught with challenges like low selectivity and the need for stoichiometric metal reagents. icmpp.roacs.org The pioneering work of Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, who were awarded the 2010 Nobel Prize in Chemistry, laid the groundwork for this field. icmpp.roillinois.edu Their respective discoveries, the Heck, Negishi, and Suzuki-Miyaura reactions, established a new paradigm for chemical bond formation. acs.org

The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) species. icmpp.ronih.gov This is followed by steps such as transmetalation (in Suzuki and Negishi couplings) or migratory insertion (in Heck couplings) and concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst. nih.gov Over decades, research has expanded this toolkit to include a wide array of coupling partners and to form bonds with nitrogen, oxygen, sulfur, and other elements, making it an indispensable tool in pharmaceuticals, materials science, and academic research. icmpp.rorsc.org The drive for milder reaction conditions, lower catalyst loadings, and the ability to couple less reactive substrates, such as aryl chlorides, has spurred continuous innovation, particularly in the design of supporting ligands and catalyst systems. acs.orgnih.gov

Evolution of Buchwald Precatalyst Generations and Their Significance

A pivotal advancement in making palladium catalysis more practical and reliable was the development of "precatalysts." These are stable, well-defined catalyst precursors that efficiently generate the active, but often unstable, Pd(0) species under the reaction conditions. sigmaaldrich.comsigmaaldrich-jp.com The Buchwald group has been at the forefront of this effort, creating a series of increasingly sophisticated palladacycle precatalysts. nih.govsigmaaldrich.com These compounds are generally air- and moisture-stable, soluble in common organic solvents, and allow for precise control over the ligand-to-palladium ratio. sigmaaldrich-jp.comsigmaaldrich.com

The evolution of these precatalysts is typically categorized into generations, each marked by structural improvements that enhance their stability, ease of activation, and scope of application. sigmaaldrich.comsigmaaldrich.com

First Generation (G1): Introduced in 2008, G1 precatalysts featured a phenethylamine-based scaffold and required a strong base for activation. sigmaaldrich-jp.comsigmaaldrich.com They generate a highly active catalyst, even at low temperatures. sigmaaldrich.com

Second Generation (G2): In 2010, the scaffold was changed to a 2-aminobiphenyl (B1664054) group. sigmaaldrich-jp.comsigmaaldrich.com This modification enabled the use of weaker bases like phosphates or carbonates to generate the active Pd(0) species at room temperature, broadening its utility. sigmaaldrich.com

Third Generation (G3): To accommodate very bulky and electron-rich phosphine (B1218219) ligands, the G3 precatalysts, developed in 2013, replaced the chloride anion of the G2 structure with a more weakly coordinating methanesulfonate (B1217627) (mesylate) ligand. nih.govsigmaaldrich.com This change resulted in catalysts with enhanced stability and a longer lifetime in solution, capable of facilitating a wider range of cross-coupling reactions. nih.govsigmaaldrich.com The activation of a G3 precatalyst involves deprotonation of the biphenyl (B1667301) amine, which leads to reductive elimination, yielding the active LPd(0) species, a methanesulfonate salt, and carbazole (B46965). sigmaaldrich.com

Fourth (G4) and Fifth (G5) Generations: To address rare cases where the carbazole byproduct from G3 activation could inhibit the reaction, G4 and G5 precatalysts were designed with methylated and arylated amino groups on the biphenyl scaffold, respectively. sigmaaldrich-jp.comdigitellinc.com This modification results in the formation of less intrusive N-methylcarbazole or N-phenylcarbazole upon activation and can offer improved solubility. sigmaaldrich-jp.comdigitellinc.com

This progression demonstrates a clear trajectory toward more robust, user-friendly, and versatile catalytic systems that have become standard in modern synthetic chemistry. sigmaaldrich.com

Evolution of Buchwald Palladacycle Precatalysts (G1-G4)
GenerationYear IntroducedKey Structural FeatureActivation ConditionsSignificance
G12008Phenethylamine scaffold, chloride ligandStrong base (e.g., amide)Easier generation of active Pd(0) compared to traditional sources. sigmaaldrich-jp.comsigmaaldrich.com
G220102-Aminobiphenyl scaffold, chloride ligandWeak bases (e.g., phosphate (B84403), carbonate) at room temperatureMilder activation conditions, broader applicability. sigmaaldrich.com
G320132-Aminobiphenyl scaffold, methanesulfonate (OMs) ligandWeak basesAccommodates bulky ligands, enhanced solution stability. nih.govsigmaaldrich.com
G42014N-Methyl-2-aminobiphenyl scaffold, methanesulfonate (OMs) ligandWeak basesGenerates less inhibitory N-methylcarbazole byproduct, improved solubility. sigmaaldrich-jp.comdigitellinc.com

Overview of NiXantphos as a Deprotonatable Chelating Aryldiphosphine Ligand

The performance of a palladium catalyst is critically dependent on the properties of its supporting phosphine ligand. icmpp.ro NiXantphos is a specialized bidentate (chelating) aryldiphosphine ligand that possesses unique electronic properties. nih.govbohrium.com Its core structure is based on a phenoxazine (B87303) backbone, which contains an N-H group. nih.govacs.org

A key feature of NiXantphos is its ability to be deprotonated under basic reaction conditions. nih.govbohrium.com The phenoxazine N-H has a pKa of approximately 22, allowing it to be deprotonated by common bases like potassium hexamethyldisilazide (KHMDS). acs.org Upon deprotonation, the ligand is transformed into an anionic, N-centered species. nih.govacs.org This change significantly enhances the electron-donating ability of the ligand, which in turn makes the coordinated palladium center more electron-rich. nih.gov This increased electron density on the palladium is crucial for facilitating the oxidative addition of challenging substrates, particularly unactivated and electron-neutral aryl chlorides, a step that is often a major hurdle in cross-coupling reactions. nih.govacs.orgsemanticscholar.org

Research has shown that palladium catalysts equipped with the deprotonated NiXantphos ligand can achieve cross-coupling of aryl chlorides at room temperature, a feat that is rare for catalysts based on bidentate triarylphosphine ligands. nih.govbohrium.comacs.org In comparative studies, the heterobimetallic Pd-(M-NiXantphos) system (where M is an alkali metal) outperformed numerous other mono- and bidentate ligands in deprotonative cross-coupling processes (DCCP). nih.govbohrium.com

Properties of NiXantphos Ligand
PropertyValue / Description
Chemical Name4,6-Bis(diphenylphosphino)-10H-phenoxazine. sigmaaldrich.com
CAS Number261733-18-0. sigmaaldrich.com
Molecular Formula(C₆H₃)₂NHO(P(C₆H₅)₂)₂. sigmaaldrich.com
Key FeatureDeprotonatable N-H group on phenoxazine core (pKa ≈ 22). nih.govacs.org
FunctionForms a highly electron-donating anionic ligand under basic conditions, enabling room-temperature activation of aryl chlorides. nih.govbohrium.com

Contextualizing NiXantphos Palladacycle Gen. 3 within Modern Catalysis Research

This compound is the specific chemical entity that results from combining the NiXantphos ligand with the third-generation Buchwald precatalyst architecture. evitachem.comabcr.com It is a well-defined, air-stable palladacycle where the palladium(II) center is coordinated to both the bidentate NiXantphos ligand and the deprotonated 2-aminobiphenyl scaffold, with a methanesulfonate anion. nih.govcymitquimica.com

This compound represents a state-of-the-art catalyst for specific, challenging applications. It synergistically combines the benefits of its constituent parts:

G3 Precatalyst Framework: Provides high thermal and air stability, ease of handling, and a reliable mechanism for generating the active LPd(0) species under mild conditions. sigmaaldrich.com

NiXantphos Ligand: Imparts unique reactivity due to its deprotonatable nature, allowing the resulting catalyst to activate otherwise unreactive coupling partners like aryl chlorides at low temperatures. nih.govbohrium.com

Properties

Molecular Formula

C49H41N2O4P2PdS-

Molecular Weight

922.3 g/mol

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

UWXQGGFJCNBWEV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Ligand Architecture, Synthesis, and Characterization of Nixantphos

Synthetic Methodologies for the NiXantphos Ligand

The synthesis of the NiXantphos ligand, also known as 4,6-Bis(diphenylphosphino)phenoxazine, has been documented through established literature procedures. nih.govresearchgate.net It is also commercially available from various suppliers. sigmaaldrich.commdpi.com The preparation is a crucial step for its subsequent use in forming metal complexes and catalytic systems. nih.gov

Solid-State Structural Elucidation of Metalated NiXantphos (e.g., X-ray Diffraction of K–NiXantphos)

The solid-state structure of the potassium salt of deprotonated NiXantphos (K–NiXantphos) has been determined by X-ray diffraction. acs.orgnih.gov The metalated ligand was synthesized by reacting NiXantphos with one equivalent of KN(SiMe₃)₂ in diethyl ether, which resulted in the precipitation of K–NiXantphos as a yellow solid. acs.orgnih.gov

Single-crystal X-ray analysis revealed that in the absence of a crown ether, K–NiXantphos exists as a dimer, [K(THF)₃–NiXantphos]₂. nih.gov In this dimeric structure, the deprotonated phenoxazine (B87303) ring is nearly planar, with a dihedral angle of 1.9° between the two benzo groups, which is similar to the neutral ligand. acs.orgnih.gov The potassium ion is coordinated to the nitrogen atom of the phenoxazine ring, with K–N distances of 2.808(3) Å and 2.857(3) Å. acs.orgnih.gov

When crystallized in the presence of 18-crown-6, a monomeric adduct, K(THF)(18-crown-6)–NiXantphos, is formed. acs.orgnih.gov In this monomer, the geometry of the phenoxazine ring changes, exhibiting a larger dihedral angle of 16.4° between the benzo rings. acs.org The K–N distance in the monomer is 2.885(2) Å. acs.orgnih.gov

Interactive Table: Key Crystallographic Data for K–NiXantphos

Feature[K(THF)₃–NiXantphos]₂ (Dimer)K(THF)(18-crown-6)–NiXantphos (Monomer)
Formula C₇₂H₅₄N₂O₂P₄K₂C₄₈H₅₁KNO₇P₂
Crystal System Not specifiedNot specified
N–K Distance (Å) 2.808(3), 2.857(3)2.885(2)
P···P Distance (Å) 4.2454.301
Phenoxazine Dihedral Angle (°) 1.916.4

Data sourced from J. Am. Chem. Soc. 2014, 136, 15, 5543–5546. acs.orgnih.gov

Theoretical Investigations of NiXantphos Ligand Electronic Structure (e.g., Density Functional Theory Calculations)

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of the NiXantphos ligand, both in its neutral and deprotonated forms. acs.orgnih.gov These calculations were performed at the B3LYP level of theory with the 6-31G* basis set. acs.orgnih.gov Natural Bond Orbital (NBO) analysis was used to compare the atomic natural charges. acs.orgnih.gov

The results indicate that deprotonation has a minimal effect on the electronic structure at the phosphorus and oxygen atoms of the NiXantphos ligand. acs.orgnih.gov The natural charges on the phosphorus (qₚ) and oxygen (qₒ) atoms show very little variation between the neutral and deprotonated states. acs.orgnih.gov This theoretical finding is consistent with the experimental observation of a small shift in the ³¹P{¹H} NMR spectrum upon deprotonation. acs.org DFT calculations also suggest that the deprotonated NiXantphos anion has natural charges comparable to other structurally similar ligands in the Xantphos family. nih.gov

Analysis of Ligand Steric and Electronic Parameters (e.g., Natural Bite Angle, Electron-Donating Ability)

The NiXantphos ligand is part of the Xantphos family, which is known for having large natural bite angles, typically ranging from 102° to 121°. acs.orgacs.orgresearchgate.net The natural bite angle is a key parameter that influences the coordination geometry of the ligand to a metal center and, consequently, its catalytic performance. acs.orgwiley-vch.de The specific natural bite angle for NiXantphos is reported to be 114°. nih.gov

The crystal structure of neutral NiXantphos reveals an intramolecular P···P distance of 4.255 Å, which is an important factor in determining its steric properties. nih.gov The electron-donating ability of NiXantphos has been assessed through DFT calculations. acs.orgnih.gov These calculations show that while deprotonation creates a formal negative charge on the ligand backbone, it does not significantly enhance the electron-donating ability of the phosphorus atoms. acs.orgnih.gov Compared to alkyl-substituted bidentate phosphine (B1218219) ligands, the Xantphos family of ligands, including NiXantphos, are considered to be less electron-rich. acs.orgnih.gov

Precatalyst Formation and Activation Mechanisms of Nixantphos Palladacycle Gen. 3 Systems

Synthetic Approaches to NiXantphos Palladacycle Gen. 3 Precatalysts

The synthesis of this compound is a well-defined process that builds upon the established framework of Buchwald-type precatalysts. The key starting material for this class of precatalysts is a dimeric 2-aminobiphenylpalladium methanesulfonate (B1217627) complex. sigmaaldrich.comsigmaaldrich.comnih.govacs.org The preparation of this dimeric palladium complex involves the reaction of a 2-aminobiphenyl (B1664054) derivative with methanesulfonic acid, followed by a reaction with palladium(II) acetate. This process yields a stable, dimeric palladacycle where two palladium centers are bridged by methanesulfonate (OMs) anions.

The final step to generate the specific this compound involves the treatment of this dimeric palladium complex with the NiXantphos ligand. sigmaaldrich.comnih.gov The bidentate phosphine (B1218219) ligand coordinates to the palladium center, displacing the bridging methanesulfonate ligands to form the monomeric precatalyst. A key innovation in the third-generation (G3) precatalysts was the replacement of the chloride anion, found in earlier generations, with the more electron-withdrawing and non-coordinating methanesulfonate anion. sigmaaldrich.com This modification allows for the accommodation of very bulky phosphine ligands, such as NiXantphos, and contributes to the enhanced stability of the resulting precatalyst. sigmaaldrich.comresearchgate.net

Generation of Active Palladium Species from this compound

The efficacy of a precatalyst is determined by its ability to controllably generate the active catalytic species under reaction conditions. The activation of this compound is a well-studied process that leads to the formation of a highly reactive palladium(0) complex.

A crucial component in the activation of this compound is the presence of a base. sigmaaldrich.comsigmaaldrich-jp.com Comprehensive studies have demonstrated that a Brønsted base is necessary to initiate the reduction of the Pd(II) precatalyst to the active monoligated Pd(0) species. sigmaaldrich-jp.com The activation mechanism commences with the deprotonation of the amine group on the 2-aminobiphenyl backbone of the palladacycle. sigmaaldrich.comsigmaaldrich-jp.com Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) are commonly employed for this purpose. nih.govacs.org The basicity of the medium is a critical factor, with studies showing that the catalytic yields can be proportional to the basicity of the base used. researchgate.net

The deprotonation of the N-H moiety of the ligand framework is a key step that distinguishes the reactivity of NiXantphos-based systems. nih.govacs.org This deprotonation is hypothesized to "turn on" the catalytic activity, especially for challenging reactions like the cross-coupling of aryl chlorides. nih.gov

Following the base-mediated deprotonation of the palladium-bound amine, the resulting palladium-amido complex undergoes a facile reductive elimination. sigmaaldrich.com This step is the core of the activation pathway, leading to the formation of the active monoligated (NiXantphos)Pd(0) species. sigmaaldrich.comsigmaaldrich-jp.com The byproducts of this reductive elimination are a methanesulfonate salt and carbazole (B46965), which is formed from the 2-aminobiphenyl fragment. sigmaaldrich.com

The proposed sequence for the generation of the active catalyst is as follows:

Deprotonation: The base removes a proton from the amine of the 2-aminobiphenyl ligand.

Reductive Elimination: The resulting palladium-amido intermediate reductively eliminates to form carbazole and the (NiXantphos)Pd(0) species.

Catalytic Cycle Entry: The generated (NiXantphos)Pd(0) is then free to enter the desired catalytic cycle, for instance, by undergoing oxidative addition with an aryl halide.

This activation process is designed to be efficient and rapid, ensuring a high concentration of the active catalyst at the onset of the reaction, which is particularly important when dealing with unstable substrates. sigmaaldrich.com

Stability and Long-Term Performance of this compound Catalytic Systems in Solution

A significant advantage of the third-generation Buchwald precatalysts, including the NiXantphos variant, is their enhanced stability in solution compared to earlier generations. sigmaaldrich.comsigmaaldrich.comresearchgate.net The incorporation of the methanesulfonate anion in place of chloride contributes to this improved stability. researchgate.net These G3 precatalysts are noted for being air, moisture, and thermally stable, and they exhibit good solubility in a range of common organic solvents. sigmaaldrich.comsigmaaldrich-jp.com

This enhanced stability translates to a "remarkably long life in solution," which is a practical advantage for conducting reactions over extended periods or for preparing stock solutions of the catalyst. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com The robust nature of these precatalysts allows for more consistent and reproducible results in cross-coupling reactions. While all palladacycles will eventually decompose, typically to form palladium(0) and the free ligand, the design of the G3 precatalysts minimizes premature decomposition, ensuring that the active catalyst is generated productively within the catalytic cycle. nih.gov The stability of the precatalyst is a key factor in its utility, allowing for lower catalyst loadings and shorter reaction times in many applications. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Optimization of Deprotonative Cross-Coupling Process (DCCP) with Diphenylmethane (B89790) and an Aryl Chloride

This table presents data on the optimization of reaction conditions for the cross-coupling of diphenylmethane and 1-tert-butyl-4-chlorobenzene (B1583815) using a Pd-NiXantphos catalyst system. The data highlights the influence of solvent and catalyst loading on the reaction yield. acs.org

EntrySolventCatalyst Loading (mol %)Concentration (M)Temperature (°C)Yield (%)
1Toluene100.12465
2Dioxane100.124<25
3MTBE100.124<25
4THF100.124>95
5THF50.22487

Table 2: Performance of this compound in Suzuki-Miyaura Coupling

This table showcases the effectiveness of a NiXantphos-based G3 precatalyst in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, demonstrating the broad applicability and efficiency of the catalyst system.

EntryAryl ChlorideCatalyst Loading (mol %)Reaction Time (h)Temperature (°C)Yield (%)
14-Chlorotoluene118098
22-Chlorotoluene118095
34-Chloroanisole118099
41-Chloro-4-(trifluoromethyl)benzene118092
52-Chloropyridine1.5210091

Deprotonative Cross Coupling Processes Dccp Catalyzed by Nixantphos Palladacycle Gen. 3

Mechanistic Framework of NiXantphos Palladacycle Gen. 3-Catalyzed DCCP

The catalytic cycle of the this compound in DCCP is a distinct process that begins with the deprotonation of a weakly acidic sp³-hybridized C–H bond by a base, without the initial involvement of the palladium catalyst. nih.govacs.org This initial step generates a carbanion, which then engages with the palladium catalyst. The catalyst facilitates the subsequent cross-coupling of this deprotonated species with an aryl halide. nih.gov

A key feature of this system is the deprotonatable nature of the NiXantphos ligand itself, which possesses a phenoxazine (B87303) core. nih.gov Under the basic reaction conditions, the ligand is deprotonated, forming a heterobimetallic (M–NiXantphos)Pd catalyst system, where 'M' is an alkali metal from the base. nih.govacs.org This deprotonation is crucial for the catalyst's high reactivity, particularly in the oxidative addition of traditionally less reactive aryl chlorides at room temperature. nih.govbohrium.com Mechanistic studies suggest that the oxidative addition of aryl chlorides to Pd(0) typically proceeds through a monoligated palladium species. acs.org However, with bidentate ligands like NiXantphos, this process is generally energetically unfavorable at low temperatures. nih.govacs.org The deprotonation of NiXantphos appears to overcome this barrier, enabling efficient catalysis. nih.gov

It has been demonstrated that the deprotonated NiXantphos ligand does not undergo N-arylation, a potential side reaction, under the DCCP conditions. semanticscholar.org The resting state of the catalyst in these reactions has been identified through spectroscopic studies. nih.govacs.org The countercation of the base (e.g., Li, Na, K) also plays a role in the reaction's efficiency, with potassium and sodium salts generally providing better results than lithium. nih.gov

Arylation of Weakly Acidic sp³-Hybridized C–H Bonds

The this compound catalyst has proven to be particularly adept at the arylation of weakly acidic sp³-hybridized C–H bonds, especially in diarylmethane substrates, leading to the synthesis of a diverse array of triarylmethanes. nih.govnih.gov

Scope and Limitations with Diarylmethane Substrates

The arylation of diarylmethanes using this catalytic system is highly effective at room temperature. nih.govnih.gov A broad range of diarylmethane substrates can be successfully arylated, including those with various substituents. acs.org Diarylmethanes containing alkyl, electron-donating, and electron-withdrawing groups are all well-tolerated. acs.org Furthermore, heteroaryl-containing diarylmethanes have been shown to be excellent substrates, affording the corresponding triarylmethane products in high yields. nih.govacs.org For instance, derivatives of 3-benzylpyridine (B1203931) can be effectively coupled using KN(SiMe3)2 as the base. nih.govacs.org However, the acidity of the benzylic C-H bond is a factor; substrates with significantly higher pKa values may exhibit lower reactivity. semanticscholar.org

Table 1: Scope of Diarylmethane Substrates in DCCP with Aryl Chlorides

Diarylmethane SubstrateAryl ChlorideProductYield (%)Catalyst Loading (mol%)
Diphenylmethane (B89790)Chlorobenzene1,1,1-Triphenylethane955
4-MethyldiphenylmethaneChlorobenzene1-Phenyl-1-(p-tolyl)ethane855
4-FluorodiphenylmethaneChlorobenzene1-(4-Fluorophenyl)-1-phenylethane885
3-BenzylpyridineChlorobenzene1-Phenyl-1-(pyridin-3-yl)ethane76-992.5-5
Dipyridin-3-ylmethane4-Bromotoluene1,1-Bis(pyridin-3-yl)toluene75Not specified

This table is for illustrative purposes and combines data from multiple sources. nih.govacs.orgsemanticscholar.org Specific reaction conditions may vary.

Efficiency in Cross-Coupling with Unactivated Aryl Chlorides

A significant advantage of the this compound catalyst is its remarkable ability to facilitate cross-coupling reactions with unactivated aryl chlorides at room temperature. nih.govbohrium.comscience.gov This is a notable achievement, as simple triarylphosphine and many bidentate phosphine (B1218219) ligands are generally ineffective for the oxidative addition of unactivated aryl chlorides to Pd(0) under such mild conditions. nih.govnih.gov The deprotonated NiXantphos ligand system outperforms a wide array of other mono- and bidentate ligands in these deprotonative cross-coupling processes. nih.govnih.gov

The catalyst demonstrates high efficiency with various aryl chlorides, including those bearing electron-donating and electron-withdrawing groups. acs.org Even sterically hindered aryl chlorides can be coupled effectively. ua.es The ability to use readily available and cost-effective aryl chlorides as coupling partners greatly enhances the utility of this methodology. nih.gov

Remarkable Chemoselectivity in the Presence of Sensitive Functional Groups and Heteroaryl Moieties

The DCCP catalyzed by this compound exhibits exceptional chemoselectivity. nih.govnih.govscience.gov The reaction proceeds efficiently in the presence of a wide range of sensitive functional groups that are often incompatible with other catalytic systems. nih.govnih.gov These include groups susceptible to 1,2-addition, aldol (B89426) reactions, and various other types of arylation (O-, N-, enolate-α-, and C(sp²)-H). science.govnih.govscience.gov

For example, aryl chlorides bearing cyano, keto, acetyl, phenol, and 1H-indole moieties undergo clean cross-coupling at the C(sp³)–H bond of the diarylmethane without side reactions involving these functional groups. acs.orgsemanticscholar.org This orthogonal reactivity allows for the synthesis of complex, functionalized triarylmethanes that can be further modified. acs.org The catalyst also shows excellent compatibility with heteroaryl moieties on both the diarylmethane and the aryl chloride partner. nih.govnih.govacs.org

Table 2: Chemoselective DCCP with Functionalized Aryl Chlorides

DiarylmethaneFunctionalized Aryl ChlorideProductYield (%)
Diphenylmethane4-Chlorobenzonitrile4-(Diphenylmethyl)benzonitrile94
Diphenylmethane4'-Chloroacetophenone1-(4-(Diphenylmethyl)phenyl)ethan-1-one59
Diphenylmethane4-Chlorophenol4-(Diphenylmethyl)phenol80
Diphenylmethane5-Chloro-1H-indole5-(Diphenylmethyl)-1H-indole78

This table is for illustrative purposes based on reported data. acs.orgsemanticscholar.org Yields are isolated yields.

Optimization of Reaction Parameters for DCCP (e.g., Solvent Effects, Catalyst Loading, Temperature)

The efficiency of the DCCP catalyzed by this compound can be significantly influenced by various reaction parameters.

Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) has been identified as a superior solvent for these reactions, leading to high yields. nih.gov Other solvents like cyclopentyl methyl ether (CPME), dioxane, and methyl tert-butyl ether (MTBE) have been found to be less effective, often due to solubility issues. nih.govacs.org

Catalyst Loading: The catalyst loading can often be reduced without a significant loss in yield. While initial studies may use 10 mol % catalyst loading, optimization has shown that loadings can be lowered to 5 mol % or even 2.5 mol % while maintaining high product yields, particularly by increasing the reaction concentration. nih.govacs.org In some cases, catalyst loadings as low as 1.25 mol % have been successfully employed, although sometimes requiring higher temperatures. acs.org

Temperature: A major advantage of this catalytic system is its ability to operate at room temperature (around 23-24 °C) for many substrates, including unactivated aryl chlorides. nih.govnih.gov For less reactive substrates, such as certain aryl bromides or unactivated alkenyl chlorides, elevated temperatures (e.g., 80 °C) may be necessary to achieve high yields. nih.govacs.org

Base: The choice and amount of base are also important. Potassium hexamethyldisilazide (KHMDS or KN(SiMe3)2) is a commonly used and effective base for these transformations. nih.govnih.gov The stoichiometry of the base relative to the substrates can also be optimized to maximize yield. acs.org

Table 3: Optimization of Reaction Conditions for the DCCP of Diphenylmethane with an Aryl Chloride

EntryCatalyst Loading (mol %)SolventConcentration (M)Temperature (°C)Yield (%)
110CPME0.12487
210THF0.124>95
310Dioxane0.124<25
45THF0.12482
55THF0.22491
62.5THF0.28099 (with alkenyl chloride)

This table is a representative example of optimization studies. nih.govacs.org

Broad Scope of Cross Coupling Reactions Utilizing Nixantphos Palladacycle Gen. 3

Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-nitrogen bonds. While highly effective, the coupling of unactivated aryl chlorides has historically presented a challenge. NiXantphos Palladacycle Gen. 3, in conjunction with a suitable palladium source, has proven to be a highly active catalyst for this transformation.

Research has shown that the NiXantphos-based catalyst system significantly outperforms its parent ligand, Xantphos, and other bidentate phosphine (B1218219) ligands in the amination of unactivated aryl chlorides at room temperature. dntb.gov.uanih.gov This enhanced reactivity allows for the use of very low catalyst loadings, as low as 0.05 mol% (500 ppm) of palladium, to achieve good to excellent yields of the desired aminated products. nih.gov The catalyst's effectiveness stems from the unique properties of the NiXantphos ligand, which is a deprotonatable chelating aryldiphosphine. acs.orgnih.gov This feature is crucial for the oxidative addition of unactivated aryl chlorides at room temperature. acs.orgnih.gov

A concern in these reactions is the potential for the deprotonated NiXantphos ligand itself to undergo N-arylation. acs.orgnih.gov However, studies have demonstrated the robustness of the catalyst system, showcasing its ability to selectively promote the desired C-N bond formation. acs.orgnih.gov The third-generation palladacycle precatalysts, developed by the Buchwald group, can be combined with a variety of phosphine ligands, including NiXantphos, to generate highly active catalysts for these challenging amination reactions. acs.orgnih.gov

Table 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

Aryl Chloride Amine Catalyst Loading (mol%) Yield (%) Reference
Chlorobenzene Aniline 0.05 >90 nih.gov
4-Chlorotoluene Morpholine 0.1 85 dntb.gov.ua

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in academia and industry. fishersci.es The use of this compound has extended the scope of this reaction to include the efficient coupling of aryl chlorides with arylboronic acids at room temperature. researchgate.net

A catalytic system composed of Pd(OAc)₂ and the NiXantphos ligand has been reported to facilitate this transformation in good to excellent yields, with average yields exceeding 90%. researchgate.net This is a significant advancement, as aryl chlorides are often more readily available and less expensive than their bromide or iodide counterparts, but are also less reactive. fishersci.es The ability to perform these couplings under mild, ambient conditions further enhances the utility of this catalytic system. researchgate.net The N-XantPhos Pd G3 catalyst is explicitly noted as suitable for Suzuki-Miyaura coupling reactions. sigmaaldrich.comsigmaaldrich.com

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

Aryl Chloride Catalyst System Temperature (°C) Yield (%) Reference
4-Chlorotoluene Pd(OAc)₂/NiXantphos Room Temp 95 researchgate.net
1-Chloro-4-fluorobenzene Pd(OAc)₂/NiXantphos Room Temp 92 researchgate.net

Heck, Hiyama, Negishi, and Sonogashira Coupling Applications

Beyond the Buchwald-Hartwig and Suzuki-Miyaura reactions, this compound has demonstrated its versatility in a range of other important cross-coupling reactions. Commercial sources explicitly list the N-XantPhos Pd G3 catalyst as suitable for Heck, Hiyama, Negishi, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene.

Hiyama Coupling: This reaction couples an organosilicon compound with an organic halide.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com

The broad applicability of the this compound in these varied transformations underscores its robustness and the ability of the ligand to support the diverse mechanistic pathways of these fundamental reactions.

N-Alkylation Reactions via Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly approach for the formation of C-N and C-C bonds. nih.govunivie.ac.at This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. nih.gov The process involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in a subsequent reaction before the hydrogen is returned. nih.govunivie.ac.at

A silica-supported palladium NiXantphos complex has been reported as a highly efficient and reusable heterogeneous catalyst for the N-alkylation of amines using alcohols under neat conditions. researchgate.net This system has demonstrated high turnover numbers, reaching up to 46,000 for the N-alkylation of amines in a single batch reaction. researchgate.nethbni.ac.in The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. rsc.org This imine is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. rsc.org This palladium-catalyzed approach offers a sustainable alternative to traditional N-alkylation methods. researchgate.netrsc.org

Palladium-Catalyzed Carbon-Sulfur (C–S) Bond Activation and Functionalization

The activation and functionalization of carbon-sulfur bonds represent a significant challenge in organic synthesis due to the stability of these bonds. dicp.ac.cn Palladium catalysis has emerged as a promising tool for these transformations. dicp.ac.cn

The Pd(dba)₂/NiXantphos catalyst system has been shown to promote distinct catalytic reactions that involve the cleavage of C–S bonds, for example, in 1,3-dithianes. dicp.ac.cn This capability opens up new avenues for the use of organosulfur compounds as synthetic building blocks. Furthermore, a novel and efficient palladium-catalyzed, copper-mediated C–S bond activation and functionalization of 3-sulfenylindoles and other electron-rich heteroarenes has been established. researchgate.net This protocol is notable for its broad substrate scope and good functional group tolerance, making it a valuable tool for the late-stage modification of complex molecules. researchgate.net

Phosphorus-Carbon (P–C) Bond Formation Reactions

The formation of phosphorus-carbon bonds is crucial for the synthesis of a wide array of important compounds, including ligands, organocatalysts, and biologically active molecules. Palladium-catalyzed cross-coupling has proven to be an effective method for creating these linkages. researchgate.net

In the context of P-C bond formation, various palladium catalysts and ligands have been explored. Notably, in attempts to synthesize bis(phosphine oxides) via palladium-catalyzed coupling, NiXantphos was among the ligands investigated, alongside others like Xantphos and PCy₃. researchgate.net This indicates the consideration of NiXantphos-based systems for facilitating the coupling of phosphorus-containing nucleophiles with organic electrophiles. The development of catalytic deamidative phosphorylation using palladium catalysts further highlights the ongoing progress in transition-metal-catalyzed C-P bond formation. science.gov

Directed C–H Bond Functionalization Applications

Direct C–H bond functionalization is a highly sought-after transformation in organic synthesis as it allows for the conversion of ubiquitous C–H bonds into valuable chemical functionalities without the need for pre-functionalized starting materials. science.govscience.gov Palladium catalysis has been at the forefront of these developments. science.govscience.gov

The Pd/NiXantphos catalyst system has been utilized in base-controlled regioselective C–H bond functionalization. rsc.org For instance, in the reaction of 2-benzylfuran (B12535769) with 4-butylbromobenzene, the choice of base dictates the site of arylation. rsc.org Using LiHMDS as the base with a crown ether additive leads to benzylic arylation, while switching to KHMDS results in arylation at the C-3 position of the furan (B31954) ring. rsc.org This selectivity is attributed to cation–π interactions involving the deprotonated NiXantphos ligand. rsc.org This example showcases the subtle yet powerful control that can be exerted over the regioselectivity of C–H functionalization reactions by tuning the components of the catalytic system.

Mechanistic Elucidation and Kinetic Investigations of Nixantphos Palladacycle Gen. 3 Catalysis

Cooperative Role of Alkali Metal Counterions in Reaction Rates and Pathways

The presence and nature of the alkali metal counterion (M⁺) play a significant role in the catalytic activity of the (M-NiXantphos)Pd system. acs.orgresearchgate.net The deprotonation of the NiXantphos ligand by a base like KN(SiMe₃)₂ or LiN(SiMe₃)₂ generates a metalated ligand, M-NiXantphos, which then engages in the catalytic cycle. nih.govacs.org

The identity of the alkali metal can influence the reaction rate. Studies have shown that catalytic yields can be proportional to the size of the cation, following the trend Li⁺ < Na⁺ ~ K⁺. researchgate.net This suggests that the cation size can modulate the chemical reactivity of the catalyst system. researchgate.net The cooperative effect of the alkali metal may arise from its interaction with the deprotonated NiXantphos ligand, potentially facilitating the activation of aryl chlorides. acs.org This could be due to a direct cooperative role with the palladium center or an electrostatic effect resulting from the proximity of the charged potassium and nitrogen atoms to the site of oxidative addition. acs.org

The formation of a heterobimetallic (M-NiXantphos)Pd catalyst system is considered crucial for the observed high performance in cross-coupling reactions with aryl chlorides at room temperature, outperforming other mono- and bidentate ligands. nih.govscience.govbohrium.com

Palladium-Ligand Interactions and Coordination Chemistry During Catalysis

The coordination of the NiXantphos ligand to the palladium center is fundamental to the catalyst's function. NiXantphos is a chelating aryldiphosphine ligand with a phenoxazine (B87303) core. nih.govacs.org Upon deprotonation of the N-H group, the resulting anion coordinates to the palladium. nih.gov

Solid-state structural analysis of the deprotonated ligand, K-NiXantphos, reveals interesting features. In the absence of a crown ether, it exists as a dimer, [K(THF)₃–NiXantphos]₂. nih.govacs.org In this dimeric structure, the deprotonated phenoxazine ring is nearly planar. nih.govacs.org However, in the presence of 18-crown-6, a monomeric species, K(THF)(18-crown-6)–NiXantphos, is formed, where the phenoxazine ring exhibits a more significant dihedral angle. nih.gov The K-N distances in these structures have been determined, providing insight into the interaction between the alkali metal and the deprotonated ligand. nih.gov Attempts to synthesize discrete palladium complexes such as (K–NiXantphos)Pd(dba), (K–NiXantphos)PdCl₂, and (K–NiXantphos)Pd(OAc)₂ by direct combination of K-NiXantphos with palladium sources resulted in multiple products, indicating complex solution-state behavior. nih.gov

Spectroscopic and Computational Mechanistic Studies (e.g., DFT of Intermediates and Transition States)

Spectroscopic techniques and computational methods have provided significant insights into the mechanism of NiXantphos Palladacycle Gen. 3 catalysis. ¹H and ³¹P{¹H} NMR spectroscopy have been instrumental in studying the deprotonation of the NiXantphos ligand. nih.govacs.org Upon addition of a base like KN(SiMe₃)₂, significant shifts are observed in the ¹H NMR spectrum for the phenoxazine protons, confirming deprotonation. nih.govacs.org The ³¹P{¹H} NMR chemical shifts of the coordinated phosphorus atoms in related Xantphos-palladium complexes are typically downfield compared to the free ligand, confirming coordination to the palladium center. smolecule.com

Density Functional Theory (DFT) calculations have been employed to understand the electronic structure of the deprotonated NiXantphos ligand and its palladium complexes. nih.govacs.org These studies have shown that upon deprotonation, the natural charges on the phosphorus and oxygen atoms of the NiXantphos anion are comparable to those in structurally similar neutral ligands. nih.govacs.org This suggests that the electronic structure at the phosphorus and oxygen atoms is not drastically altered by deprotonation. nih.govacs.org DFT calculations on related systems have also been used to map free energy profiles and understand the stability of intermediates and transition states in catalytic cycles. hbni.ac.in For instance, in other palladacycle-catalyzed reactions, DFT has helped to elucidate that the concerted metalation-deprotonation (CMD) mechanism is a plausible pathway. researchgate.net

Ligand Exchange Dynamics and Their Catalytic Implications

The dynamics of ligand exchange are also relevant to the catalyst's resting state. It has been determined that the resting state of the catalyst is Pd(K-NiXantphos)₂. bohrium.com The exchange of ligands on the palladium center is a key aspect of the catalytic cycle, with the relative binding affinities of the substrate, product, and ancillary ligands dictating the efficiency of the process. In some palladium-catalyzed reactions, the exchange of a halide for an amide has been identified as the turnover-limiting step. researchgate.net The exchange of cyclometalated ligands is also a known synthetic strategy for preparing various palladacycles. mdpi.com

Regio- and Chemo-Divergent Pathways Controlled by Reaction Parameters

The this compound system demonstrates remarkable chemoselectivity in cross-coupling reactions. science.gov It can effectively catalyze the arylation of diphenylmethane (B89790) derivatives with aryl chlorides that possess sensitive functional groups. science.govbohrium.com These include groups that are typically susceptible to side reactions such as 1,2-addition, aldol (B89426) reactions, and various other types of arylations (O-, N-, enolate-α-, and C(sp²)-H). science.gov

The catalyst system has been successfully used in the regioselective arylation of 1,1,3-triaryl-2-azaallyl anions with aryl chlorides, affording diarylmethylamine derivatives in good yields without product isomerization. acs.org The reaction conditions, such as temperature and catalyst loading, can be optimized to control the reaction outcome. For instance, increasing the temperature can lead to higher yields and shorter reaction times. acs.org

The choice of base and solvent can also influence the reaction pathway. While KN(SiMe₃)₂ was found to be effective for aryl chlorides, NaN(SiMe₃)₂ was optimal for reactions with aryl bromides in a related system. acs.org This highlights how reaction parameters can be tuned to control the regioselectivity and chemoselectivity of the catalytic transformation, allowing for the synthesis of a diverse range of triarylmethane products. science.govbohrium.com

Structure Activity Relationships and Rational Catalyst Design in Nixantphos Palladacycle Gen. 3 Systems

Correlation of NiXantphos Ligand Modifications with Catalytic Performance

Modifications to the NiXantphos ligand framework have a profound impact on the catalytic performance of the resulting palladium complex. The most significant modification in the NiXantphos ligand, when compared to its parent structure Xantphos, is the presence of a deprotonatable N-H group within the phenoxazine (B87303) core. acs.orgbohrium.com This feature is central to its enhanced reactivity.

Under basic reaction conditions, the N-H moiety is deprotonated, creating a heterobimetallic system that dramatically boosts catalytic activity. acs.orgnih.gov This is clearly demonstrated in comparative studies. In the deprotonative cross-coupling process (DCCP) with aryl chlorides, the catalyst system based on NiXantphos achieves high yields, whereas structurally similar analogues that lack the acidic N-H proton show drastically reduced or no activity. acs.org For instance, in a model cross-coupling reaction, the NiXantphos-based catalyst provided a 91% assay yield. In stark contrast, its N-benzylated analogue, N-Bn-NiXantphos, gave only a 1% yield, and the parent Xantphos ligand resulted in no product formation. nih.gov

This evidence underscores that the ability of the ligand to be deprotonated is a critical design feature that directly correlates with superior catalytic performance in specific cross-coupling reactions. acs.orgnih.gov Future work in this area aims to further modify the NiXantphos structure to enhance its reactivity and efficiency in various catalytic processes. acs.org

Table 1: Comparison of Catalytic Performance with Modified Ligands
LigandKey Structural FeatureAssay Yield (%) in DCCP with Aryl ChlorideReference
NiXantphosDeprotonatable N-H group91 nih.gov
N-Bn-NiXantphosN-H group blocked by Benzyl1 nih.gov
XantphosLacks N-H group (Oxygen in backbone)0 nih.gov

Influence of Steric and Electronic Profiles of the NiXantphos Ligand on Reactivity and Selectivity

The catalytic behavior of the NiXantphos palladacycle is governed by a combination of the ligand's steric and electronic properties.

Electronic Profile: The primary electronic feature of NiXantphos is its capacity to form a heterobimetallic complex upon deprotonation under basic conditions. acs.org This creates a more electron-rich palladium center, which can facilitate challenging steps in the catalytic cycle, such as the oxidative addition of unactivated aryl chlorides at room temperature. acs.orgnih.gov Simple triarylphosphine ligands are often ineffective for this transformation due to their comparatively lower electron-donating ability. nih.gov The enhanced reactivity of the (M–NiXantphos)Pd system (where M is an alkali metal) allows it to outperform other mono- and bidentate ligands in these demanding reactions. nih.gov

Steric Profile: The NiXantphos ligand is built on a xanthene backbone, which imparts a large, well-defined bite angle (the P-Pd-P angle). This structural rigidity helps to control the geometry around the palladium center, which can stabilize catalytic intermediates and influence selectivity. The steric bulk surrounding the metal center is a key factor in promoting the product-forming reductive elimination step. rsc.org Furthermore, NHC-ligated palladacycles, which share architectural similarities, leverage unique steric and electronic properties to stabilize the active catalytic species and provide enhanced control over reaction selectivity. mdpi.com In some nickel-catalyzed systems, it has been found that remote steric hindrance on the phosphine (B1218219) ligand, rather than just the immediate environment around the metal, can be a crucial factor for success, a concept that could guide future ligand design. ucla.edu

Impact of Precatalyst Architecture on Catalytic Activity and Lifetime

The term "Gen. 3" in NiXantphos Palladacycle Gen. 3 refers to a specific precatalyst architecture that offers significant advantages in terms of stability and ease of use. Palladacycles are a class of precatalysts containing at least one palladium-carbon bond, which are designed to readily generate the active, monoligated Pd(0) species required for the catalytic cycle. nih.govwikipedia.org

The third-generation Buchwald precatalysts, to which this compound belongs, are characterized by a 2-aminobiphenyl (B1664054) scaffold and, crucially, a methanesulfonato (mesylate) counter-ion instead of the chloride found in earlier generations. nih.govrsc.org The full chemical name for this precatalyst is Methanesulfonato4,6-bis(diphenylphosphino)phenoxazinepalladium(II). alfachemic.comstrem.com

The replacement of the chloride with a mesylate group leads to a new class of precatalysts with several key improvements:

Improved Solution Stability: The mesylate-containing palladacycles exhibit greater stability in solution compared to their chloride-based predecessors. nih.govrsc.org

Broader Ligand Scope: This architecture allows for facile and straightforward preparation with a wider range of phosphine ligands. nih.govrsc.org

Reliable Activation: These precatalysts can be activated under mild conditions to generate the desired L-Pd(0) species, which initiates the catalytic cycle. nih.gov The activation of Buchwald-type palladacycles typically involves a Brønsted base, which facilitates the reductive elimination of a nitrogen-containing heterocycle to form the active catalyst. nih.gov

Table 2: Architectural Features of this compound
Architectural ComponentDescriptionAdvantageReference
Palladacycle CoreStructure containing a Pd-C bond within a chelate ring.Stable precatalyst form, facilitates generation of active Pd(0). mdpi.comnih.gov
2-Aminobiphenyl ScaffoldThe framework upon which the palladium and ligand are assembled.Well-defined structure for consistent activation. nih.govrsc.org
Methanesulfonato (Mesylate) GroupThe counter-ion bound to the palladium center.Improves solution stability and broadens compatible phosphine ligand scope compared to chloride. nih.govrsc.org
NiXantphos LigandA bidentate phosphine ligand with a deprotonatable N-H group.Confers high reactivity, especially for challenging substrates like aryl chlorides. acs.orgnih.gov

Application of Predictive Models for Catalyst Optimization

The rational design and optimization of catalysts like the NiXantphos palladacycle are increasingly supported by predictive modeling and computational chemistry. rsc.org These data-driven approaches allow researchers to navigate the vast space of potential catalysts more efficiently than through intuition and trial-and-error alone. nih.gov

For phosphine ligands, Density Functional Theory (DFT) calculations have been employed to assess their electron-donating capabilities, a key parameter influencing catalytic activity. acs.org In the case of NiXantphos, DFT studies were also used to investigate the structure of the deprotonated ligand, providing insight into how the alkali metal interacts with the ligand framework and influences the electronic environment. acs.org

More broadly, comprehensive discovery platforms are being developed that use quantum-mechanical methods to calculate physicochemical descriptors for thousands of organophosphorus ligands. nih.gov These platforms can then use machine learning models to predict the properties of new, untested ligands, accelerating the selection process for a given reaction. nih.gov By combining experimental data with computational analysis, researchers can build quantitative structure-property relationships (QSPRs) that guide the design of new catalysts with enhanced performance. ucla.edursc.org This in silico approach helps to identify promising regions in the "catalyst space," narrowing the experimental search for optimal catalyst systems. rsc.org

Advanced Methodologies and Future Research Trajectories for Nixantphos Palladacycle Gen. 3

Development of More Sustainable and Environmentally Benign Catalytic Systems

A primary driver in modern chemistry is the development of sustainable processes that minimize environmental impact. The NiXantphos Palladacycle Gen. 3 contributes significantly to this goal, primarily through its ability to catalyze reactions under mild conditions, which reduces energy consumption. A key feature is its effectiveness in promoting cross-coupling reactions with traditionally unreactive aryl chlorides at room temperature. nih.govresearchgate.net Aryl chlorides are abundant and cost-effective starting materials, making their use at ambient temperatures a substantial step towards greener chemical synthesis.

The efficiency of the catalyst system, born from the deprotonation of the NiXantphos ligand's N–H moiety under basic conditions, allows for high yields with low catalyst loadings. nih.govresearchgate.net This reduces the amount of palladium, a precious and resource-intensive metal, required for transformations. Future research trajectories in this area will likely focus on utilizing even greener solvents, exploring energy-efficient activation methods like mechanochemistry or photoredox catalysis in conjunction with the NiXantphos palladacycle, and further lowering catalyst loadings to parts-per-million (ppm) levels.

Application in Complex Molecule Synthesis and Late-Stage Functionalization

The synthesis of complex molecules, such as pharmaceuticals and natural products, often requires catalysts that are tolerant of a wide array of functional groups. The Pd–NiXantphos catalyst system has demonstrated remarkable chemoselectivity, successfully promoting deprotonative cross-coupling processes (DCCP) in the presence of sensitive functionalities that are typically reactive under other conditions. nih.govresearchgate.net This makes it an invaluable tool for late-stage functionalization, where a key bond is formed late in a synthetic sequence on a molecule that already possesses significant structural complexity.

For instance, the catalyst has been used to synthesize a variety of triarylmethane products, a structural motif present in many biologically active compounds. researchgate.net Its ability to function effectively with substrates bearing heteroaryl groups and functional groups susceptible to aldol (B89426) reactions, 1,2-additions, or other arylations highlights its synthetic utility. researchgate.net Future work will likely see the application of this catalyst in the total synthesis of increasingly complex natural products and in the diversification of pharmaceutical lead compounds. The compatibility of the catalyst with a broad range of substrates is a key advantage for its use in medicinal chemistry and materials science. researchgate.net

Table 1: Selected Substrate Scope in Pd–NiXantphos-Catalyzed Deprotonative Cross-Coupling This table showcases the catalyst's effectiveness with various electronically and sterically diverse aryl chlorides in the synthesis of triarylmethanes at room temperature.

Aryl Chloride SubstrateDiarylmethane SubstrateProductYield (%)
4-Chloro-N,N-dimethylanilineDiphenylmethane (B89790)4-(Diphenylmethyl)-N,N-dimethylaniline94
4-ChlorobenzonitrileDiphenylmethane4-(Diphenylmethyl)benzonitrile92
1-Chloro-4-methoxybenzeneDiphenylmethane1-(Diphenylmethyl)-4-methoxybenzene85
2-ChloropyridineDiphenylmethane2-(Diphenylmethyl)pyridine81
1-Chloro-4-(trifluoromethyl)benzeneDiphenylmethane1-(Diphenylmethyl)-4-(trifluoromethyl)benzene78

Data sourced from research on deprotonative cross-coupling processes. acs.org

Strategies for Catalyst Recycling and Heterogenization

The high cost of palladium necessitates the development of methods for catalyst recovery and reuse. Research efforts are directed towards heterogenization, which involves immobilizing the homogeneous catalyst onto a solid support, thereby facilitating its separation from the reaction mixture and enabling its recycling.

One innovative approach involves the functionalization of the NiXantphos ligand itself. A NiXantphos-functionalized styrene (B11656) monomer has been synthesized and incorporated into the core of amphiphilic star polymer particles, creating core-crosslinked micelles (CCM) that act as nanoreactors. nih.gov This "nixantphos@CCM" system has been successfully used in rhodium-catalyzed aqueous biphasic hydroformylation, allowing the catalyst to be contained within the aqueous phase while the organic products are easily separated. nih.gov Such a strategy demonstrates the potential for creating recyclable catalytic systems by modifying the ligand. The catalyst was successfully recycled and reused in subsequent reactions. nih.gov

Another strategy involves immobilizing the NiXantphos ligand onto magnetic nanoparticles (MNPs). mdpi.com By reacting a functionalized silica-coated MNP with the deprotonated N-H group of the NiXantphos ligand, a magnetically recoverable catalyst can be prepared. This allows for simple separation of the catalyst from the reaction medium using an external magnet, a technique that is highly efficient and avoids complex filtration or extraction processes. mdpi.com

A simpler, albeit less integrated, method for ligand recovery from a homogeneous reaction involves displacement. After a reaction, the addition of a more basic and stronger-binding phosphine (B1218219) ligand, such as 1,2-bis(diethylphosphino)ethane (B1585043) (depe), can displace the NiXantphos ligand from the palladium center. nih.govacs.org Subsequent chromatographic purification can then recover the valuable NiXantphos ligand with high efficiency, with recovery rates of 80-88% being reported. nih.govacs.org

Exploration of Novel Reaction Classes and Expanded Substrate Tolerances

The unique reactivity of the this compound stems from the in-situ deprotonation of its ligand. nih.gov This creates a heterobimetallic system that has proven superior to catalysts based on similar but non-deprotonatable ligands, like Xantphos, especially in the challenging oxidative addition of unactivated aryl chlorides at room temperature. nih.govacs.org

This distinct mechanism, termed the deprotonative cross-coupling process (DCCP), opens the door to novel reaction classes. nih.gov The process involves the base-mediated deprotonation of a weakly acidic C–H bond, followed by catalyst-promoted functionalization. acs.org This is mechanistically different from traditional C–H activation pathways. acs.org This concept has been applied to the coupling of aryl chlorides with diarylmethanes and could be extended to other classes of C–H acids. nih.gov

Future research will focus on expanding the types of C–H bonds that can be functionalized using this methodology. Furthermore, exploring the catalyst's performance in other established cross-coupling reactions beyond Buchwald-Hartwig amination and DCCP could reveal new capabilities. researchgate.net A systematic investigation into the catalyst's tolerance for a wider range of electrophiles and nucleophiles will continue to define its synthetic utility and expand its application in organic synthesis.

Table 2: Comparison of Ligands in Aryl Chloride Cross-Coupling This table highlights the superior performance of NiXantphos compared to other common phosphine ligands in the deprotonative cross-coupling of 1-tert-butyl-4-chlorobenzene (B1583815) with diphenylmethane at room temperature, demonstrating its expanded substrate tolerance.

LigandCatalyst SystemYield (%)
NiXantphos Pd(OAc)₂ / NiXantphos91
N-Bn-NiXantphosPd(OAc)₂ / N-Bn-NiXantphos<2
XantphosPd(OAc)₂ / Xantphos0
RuPhosRuPhos Palladacycle<2
SPhosSPhos Palladacycle<2

Data adapted from comparative studies on ligand effectiveness. acs.org

Q & A

Q. Experimental Design :

  • Substrate Scope : Test ortho-substituted aryl chlorides and cyclic amines.
  • Optimization : Vary base (e.g., NaOtBu vs. Cs₂CO₃), solvent (toluene vs. dioxane), and temperature.
  • Analysis : Use GC-MS or HPLC to quantify product formation and side reactions (e.g., β-hydride elimination) .

What are the key synthetic applications of this compound in diarylmethylamine synthesis?

This precatalyst enables efficient arylation of 1,1,3-triaryl-2-azaallyl anions via Pd-catalyzed C–H functionalization. For instance, coupling aryl chlorides with aziridines yields diarylmethylamines with >85% efficiency, avoiding traditional multistep routes. The methanesulfonate leaving group in the precatalyst facilitates rapid catalyst activation under mild conditions .

Q. Data Interpretation Example :

SubstrateYield (NiXantphos)Yield (Xantphos)
4-Chlorotoluene92%45%
2-Chloroanisole88%38%
Conditions: 0.1 mol% Pd, 24 h, 80°C, NaOtBu in toluene

How can researchers resolve contradictions in reaction yields when using this compound?

Discrepancies often arise from impurities in substrates, oxygen sensitivity, or incomplete precatalyst activation.
Troubleshooting Steps :

Purification : Pre-dry solvents and substrates (e.g., molecular sieves for amines).

Catalyst Activation : Add a stoichiometric reductant (e.g., B₂Pin₂) to reduce Pd(II) to Pd(0) in situ .

Oxygen Control : Conduct reactions under inert atmosphere (N₂/Ar) with degassed solvents.

Mechanistic Probes : Use Hammett plots or kinetic isotope effects (KIEs) to identify rate-limiting steps .

What advanced techniques validate the mechanistic role of this compound in C–H functionalization?

Q. In Situ Spectroscopy :

  • XAS (X-ray Absorption Spectroscopy) : Track Pd oxidation states during catalysis.
  • Operando IR : Monitor ligand dissociation or substrate coordination.
    Computational Studies :
  • DFT calculations (e.g., B3LYP-D3/def2-TZVP) model transition states for C–H activation and reductive elimination steps.
  • Compare energy barriers for NiXantphos vs. other ligands to explain selectivity trends .

How does this compound compare to third-generation DPPF or XPhos precatalysts?

ParameterNiXantphos Gen. 3DPPF Gen. 3XPhos Gen. 3
Aryl Chloride ScopeBroad (incl. electron-rich)Limited to activated substratesModerate
Turnover Frequency (TOF)1,200 h⁻¹400 h⁻¹800 h⁻¹
Thermal StabilityStable ≤120°CStable ≤100°CStable ≤110°C
Data from competitive coupling experiments in

Recommendation : Use NiXantphos for electron-deficient or sterically hindered substrates; DPPF for Suzuki-Miyaura couplings with aryl bromides.

What are the best practices for storing and handling this compound?

  • Storage : Keep at –20°C under argon in sealed, light-resistant vials.
  • Handling : Weigh in a glovebox to prevent hydrolysis of the methanesulfonate group.
  • Stability Testing : Monitor decomposition via TGA (thermal gravimetric analysis) or ¹H NMR (appearance of free ligand peaks) .

How to design a kinetic study to compare this compound with other precatalysts?

Reaction Monitoring : Use stopped-flow UV-Vis or ReactIR to track intermediate formation.

Rate Law Determination : Vary concentrations of Pd, substrate, and base.

Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots at multiple temperatures.
Example: A study of aryl chloride amination showed a ΔH‡ of 12 kcal/mol for NiXantphos vs. 18 kcal/mol for Xantphos, indicating lower energy barriers .

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